Cas no 823219-05-2 (Thiourea, N,N''-1,2-phenylenebis[N'-(2-chlorophenyl)-)

823219-05-2 structure
Product name:Thiourea, N,N''-1,2-phenylenebis[N'-(2-chlorophenyl)-
Thiourea, N,N''-1,2-phenylenebis[N'-(2-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea
- N,N'-1,2-Phenylenebis[N'-(2-chlorophenyl)(thiourea)]
- DTXSID60838568
- 823219-05-2
- Thiourea, N,N''-1,2-phenylenebis[N'-(2-chlorophenyl)-
-
- Inchi: InChI=1S/C20H16Cl2N4S2/c21-13-7-1-3-9-15(13)23-19(27)25-17-11-5-6-12-18(17)26-20(28)24-16-10-4-2-8-14(16)22/h1-12H,(H2,23,25,27)(H2,24,26,28)
- InChI Key: GORRLBRDGGKRNO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)NC(=S)NC3=CC=CC=C3Cl
Computed Properties
- Exact Mass: 446.0193443g/mol
- Monoisotopic Mass: 446.0193443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 112Ų
Thiourea, N,N''-1,2-phenylenebis[N'-(2-chlorophenyl)- Related Literature
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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